

An In-depth Technical Guide to the Biochemical Profile of Reviparin Sodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Clivarin*

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Introduction

Reviparin sodium is a second-generation low molecular weight heparin (LMWH) derived from the controlled nitrous acid depolymerization of porcine mucosal heparin.[1] As a highly effective anticoagulant, it is utilized in the prophylaxis and treatment of thromboembolic disorders, such as deep vein thrombosis (DVT) and pulmonary embolism (PE).[2] This technical guide provides a comprehensive overview of the biochemical profile of reviparin sodium, detailing its mechanism of action, physicochemical properties, pharmacokinetics, and pharmacodynamics. The information is presented to support further research and drug development efforts in the field of anticoagulation.

Physicochemical Properties

Reviparin sodium is characterized by a narrow and well-defined molecular weight distribution, which contributes to its predictable pharmacokinetic and pharmacodynamic profile.[3][4]

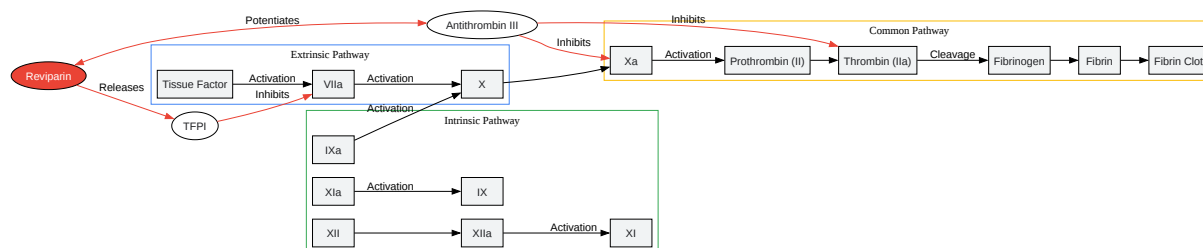
Property	Value	References
Mean Peak Molecular Weight	3900 Da	[3][4]
Average Molecular Weight	3150 - 5150 Da	[5]
Source	Porcine intestinal mucosa	[6]
Manufacturing Process	Controlled nitrous acid depolymerization	[1][6]

Mechanism of Action

The anticoagulant effect of reviparin sodium is primarily mediated through its interaction with antithrombin III (ATIII), a natural inhibitor of several coagulation proteases.[2][7] By binding to ATIII, reviparin sodium induces a conformational change in the serpin, which markedly accelerates the rate at which ATIII inhibits key clotting factors, predominantly Factor Xa and to a lesser extent, Factor IIa (thrombin).[2][8]

The preferential inhibition of Factor Xa over Factor IIa is a hallmark of LMWHs like reviparin sodium.[2] This is attributed to the fact that only a subset of the heparin chains, those of sufficient length, are able to form the ternary bridge between antithrombin and thrombin required for potent thrombin inhibition. In contrast, the binding of reviparin sodium to antithrombin is sufficient to accelerate the inhibition of Factor Xa.[2] This higher anti-Xa to anti-IIa activity ratio contributes to a more favorable safety profile with a reduced risk of bleeding complications compared to unfractionated heparin (UFH).[3]

Furthermore, reviparin sodium has been shown to stimulate the release of Tissue Factor Pathway Inhibitor (TFPI) from endothelial cells, which provides an additional layer of anticoagulation by inhibiting the initiation of the extrinsic coagulation pathway.[2]



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Figure 1: Mechanism of action of reviparin sodium on the coagulation cascade.

Pharmacodynamics

The pharmacodynamic effects of reviparin sodium are primarily characterized by its anti-Xa and anti-IIa activities. The ratio of these activities is a key determinant of its antithrombotic efficacy and bleeding risk.

Parameter	Value	References
Anti-Xa/Anti-IIa Ratio	≥ 3.6	[3][4]
In vitro Anti-Xa/Anti-IIa Ratio	3.6 - 6.1	[5]
Specific Anti-Xa Potency	124 IU/mg	[9]
aPTT Activity	~30 U/mg	[9]

Pharmacokinetics

Reviparin sodium exhibits a predictable pharmacokinetic profile following subcutaneous administration, which allows for weight-adjusted dosing without the need for routine coagulation monitoring in most patients.[2]

Parameter	Value	References
Bioavailability (subcutaneous)	~95%	[5][10][11]
Time to Peak Plasma Concentration (Tmax)	3 hours	[5][10][11]
Elimination Half-life	~3 hours	[5][10][11]
Volume of Distribution	~5 Liters	[5]
Total Clearance	~18 ml/min	[5]
Route of Elimination	Primarily renal	[2][5]

Experimental Protocols

Determination of Molecular Weight Distribution

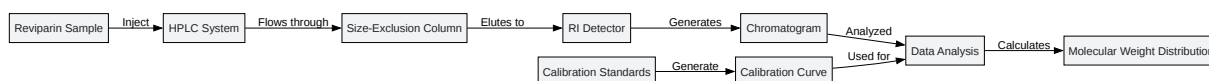
The molecular weight and its distribution for low molecular weight heparins like reviparin sodium are critical quality attributes. High-Performance Size Exclusion Chromatography (HP-SEC) is the standard method employed.

Principle: This technique separates molecules based on their hydrodynamic volume. A column packed with porous particles is used, and larger molecules elute earlier than smaller molecules.

Methodology:

- **System:** A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column (e.g., TSKgel G2000SW) and a refractive index (RI) detector.
- **Mobile Phase:** A buffered aqueous solution, typically sodium sulfate or sodium chloride, to maintain ionic strength and prevent interactions between the heparin molecules and the column matrix.

- **Calibration:** The system is calibrated using a set of well-characterized heparin fractions of known molecular weights.
- **Sample Preparation:** A solution of reviparin sodium is prepared in the mobile phase.
- **Analysis:** The sample is injected into the HPLC system, and the elution profile is recorded by the RI detector.
- **Data Analysis:** The molecular weight distribution is calculated by comparing the elution profile of the sample to the calibration curve.



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Figure 2: Experimental workflow for determining molecular weight distribution by HP-SEC.

Measurement of Anti-Factor Xa and Anti-Factor IIa Activity

The anticoagulant activity of reviparin sodium is quantified by measuring its ability to inhibit Factor Xa and Factor IIa, typically using a chromogenic substrate assay.^[12]

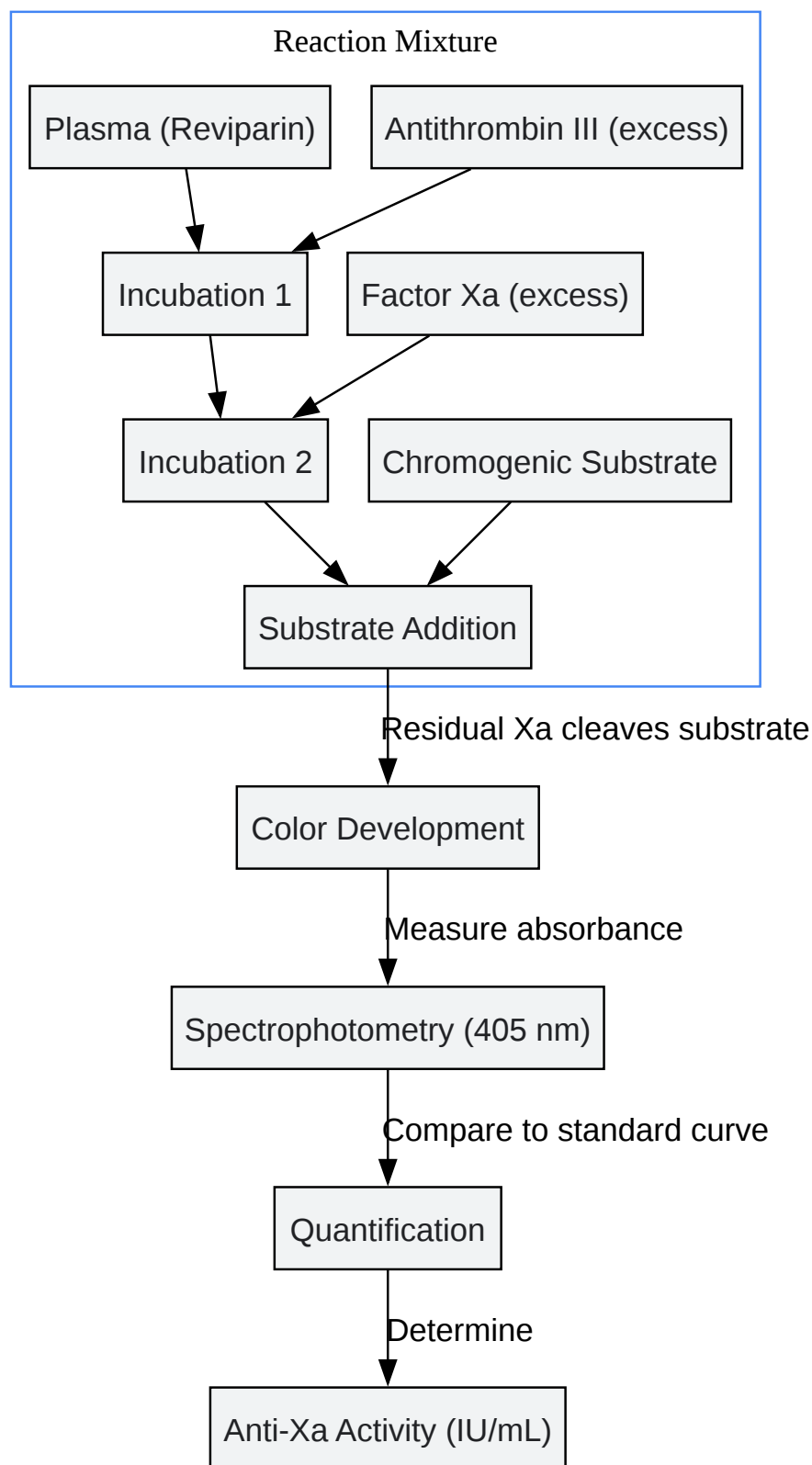
Principle: The assay measures the residual activity of Factor Xa or Factor IIa after incubation with the LMWH in the presence of excess antithrombin. A chromogenic substrate, which is cleaved by the active factor to produce a colored product, is used for detection. The color intensity is inversely proportional to the LMWH activity.

Methodology for Anti-Factor Xa Activity:

- **Sample Preparation:** Platelet-poor plasma is obtained from citrated blood samples.
- **Reagents:**

- Excess human Antithrombin III.
- Excess bovine Factor Xa.
- A chromogenic substrate specific for Factor Xa (e.g., S-2222).
- Procedure: a. The plasma sample containing reviparin sodium is incubated with a known amount of excess antithrombin III. b. A known amount of excess Factor Xa is added. The reviparin/ATIII complex will inactivate a portion of the Factor Xa. c. The chromogenic substrate is added. The residual active Factor Xa cleaves the substrate, releasing a colored p-nitroaniline (pNA) group.
- Detection: The rate of pNA release is measured spectrophotometrically at 405 nm.
- Quantification: The anti-Factor Xa activity is determined by comparing the absorbance to a standard curve prepared with a known concentration of reviparin sodium or a LMWH standard.

The protocol for anti-Factor IIa activity is analogous, using Factor IIa and a Factor IIa-specific chromogenic substrate.



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Figure 3: Experimental workflow for the chromogenic anti-Factor Xa assay.

Conclusion

Reviparin sodium possesses a well-defined biochemical profile that underpins its clinical efficacy and safety as an anticoagulant. Its specific molecular weight distribution, high anti-Xa to anti-IIa activity ratio, and predictable pharmacokinetics make it a valuable therapeutic option for the management of thromboembolic diseases. The detailed methodologies provided in this guide for the characterization of its key biochemical attributes are intended to support quality control, further research, and the development of next-generation antithrombotic agents.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Biochemical Profile of Reviparin Sodium]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7824994#biochemical-profile-of-reviparin-sodium>]

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